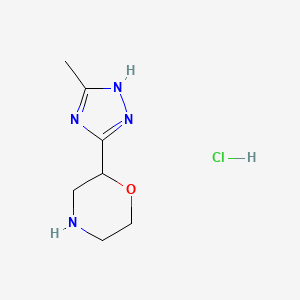

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride

Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring in its structure enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCMOIAZWCQFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions at elevated temperatures, usually around 170°C, for a specified duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Scientific Research Applications

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Morpholine derivatives: Compounds containing the morpholine ring also show enhanced solubility and bioavailability.

Schiff bases and Mannich bases: These derivatives of triazoles have been studied for their antioxidant and antimicrobial activities.

The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer both biological activity and favorable pharmacokinetic properties.

Biological Activity

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring and a 1,2,4-triazole moiety. This combination enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine; hydrochloride |

| Molecular Formula | C7H12ClN4O |

| Molecular Weight | 188.75 g/mol |

| CAS Number | 2228693-17-0 |

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

Case Study: Antifungal Efficacy

A study demonstrated that the compound showed potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests its potential use in treating fungal infections .

Anticancer Properties

The compound also exhibits anticancer effects by inhibiting specific cancer cell lines. Its mechanism involves the inhibition of key enzymes involved in cancer progression.

Research Findings:

A study reported that this compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values of 15 µM and 12 µM respectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Disruption of Cellular Pathways: By inhibiting key enzymes involved in metabolic pathways, the compound disrupts essential processes in both microbial and cancerous cells.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| 1,2,4-Triazole Derivatives | Antimicrobial | Varies widely (10 - 100 µg/mL) |

| Morpholine Derivatives | Enhanced solubility | N/A |

| Schiff Bases | Antioxidant | Varies |

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for new antibiotics and antifungal agents.

- Agricultural Chemistry: Development of agrochemicals aimed at controlling fungal diseases in crops.

Q & A

Q. What are the standard synthetic routes for 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclization of triazole precursors with morpholine derivatives. Key steps include optimizing solvent systems (e.g., water-DMF mixtures) and reaction temperatures. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional heating, with yields improved to >75% when using catalysts like NaOH in 1-propanol .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Analyze proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm and triazole protons at δ 7.8–8.2 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 232.71) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. What initial biological assays are recommended to evaluate the compound’s bioactivity?

- Antimicrobial activity : Perform agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Antioxidant potential : Use DPPH radical scavenging assays (IC50 values <50 μM suggest high activity) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. For example, cyclization steps that take 6–8 hours under reflux can be completed in 1–2 hours at 100–120°C with microwave assistance, achieving yields of 80–85% . Optimize parameters like power (300–600 W) and solvent polarity (e.g., DMF for high dielectric constant) .

Q. What strategies are effective in resolving contradictions in pharmacological data from different studies?

- Comparative structural analysis : Compare bioactivity data with analogs (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine derivatives) to identify structure-activity relationships .

- Meta-analysis : Aggregate data from PubChem and independent studies to assess reproducibility of IC50 values .

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed cell lines and incubation times) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding with fungal CYP51 (PDB ID: 1EA1) or bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with triazole nitrogen atoms .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers handle and store the compound to ensure stability?

- Storage : Keep at room temperature in airtight containers with desiccants to prevent hydrolysis .

- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation of the triazole ring .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Q. What approaches are used to design derivatives with enhanced pharmacological properties?

- Bioisosteric replacement : Substitute the methyl group on the triazole with cyclopropyl or trifluoromethyl groups to improve metabolic stability .

- Hybridization : Link the morpholine ring to pyridine or acridine moieties to enhance DNA intercalation .

- SAR studies : Systematically vary substituents on the triazole and morpholine rings, then screen for improved MIC values (e.g., <1 μg/mL for antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.